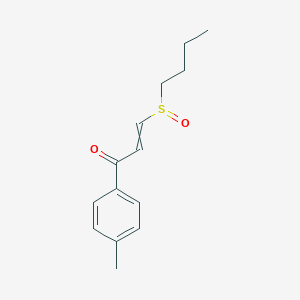
3-Methylidene-5-octyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-5-octyloxolan-2-one is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.316 g/mol . It is also known by several synonyms, including 3-methylene-5-octyldihydro-2(3H)-furanone and 3-methylene-5-octyl-tetrahydrofuran-2-one . This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-octyloxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of octanal with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-5-octyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Applications De Recherche Scientifique
3-Methylidene-5-octyloxolan-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylidene-5-octyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylene-5-octyldihydro-2(3H)-furanone
- 3-Methylene-5-octyl-tetrahydrofuran-2-one
- 3-Methyliden-5-octyloxolan-2-on
- 3-Méthylidène-5-octyloxolan-2-one
Uniqueness
3-Methylidene-5-octyloxolan-2-one is unique due to its specific structural features, including the presence of a methylene group and an octyl side chain. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
65652-00-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3-methylidene-5-octyloxolan-2-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-12-10-11(2)13(14)15-12/h12H,2-10H2,1H3 |
Clé InChI |
DHWBXQIRWNFCCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC(=C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


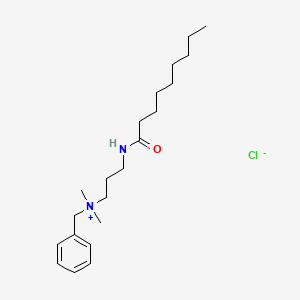
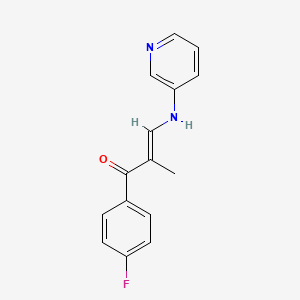


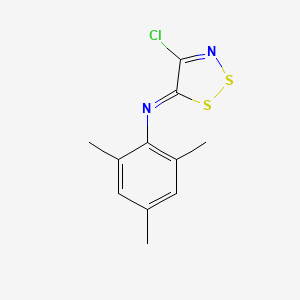

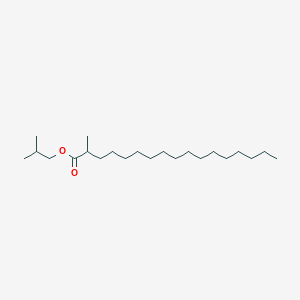
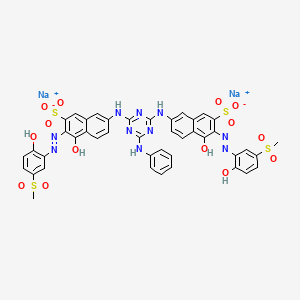

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
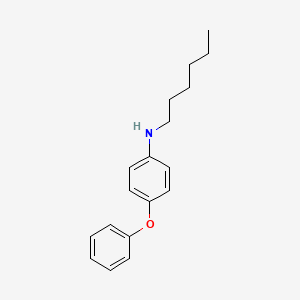
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
